molecular formula C20H25NO4 B2641422 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 1021218-41-6

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2641422
CAS No.: 1021218-41-6
M. Wt: 343.423
InChI Key: JZUDWSGTXJCFEI-UHFFFAOYSA-N
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Description

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then subjected to a Mannich reaction with 4-methoxyacetophenone to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyacetophenone: Shares the methoxyphenyl group but lacks the diethylamino and dihydroxyphenyl groups.

    2,4-Dihydroxybenzaldehyde: Contains the dihydroxyphenyl group but lacks the diethylamino and methoxyphenyl groups.

Uniqueness

1-(3-((Diethylamino)methyl)-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(diethylaminomethyl)-2,4-dihydroxyphenyl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-21(5-2)13-17-18(22)11-10-16(20(17)24)19(23)12-14-6-8-15(25-3)9-7-14/h6-11,22,24H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUDWSGTXJCFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1O)C(=O)CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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